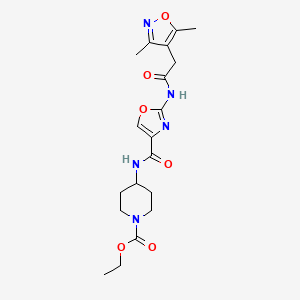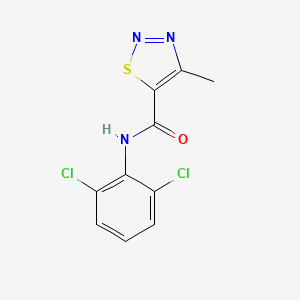![molecular formula C14H13ClN2OS B2989223 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878677-82-8](/img/structure/B2989223.png)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Aphicidal Activity
This compound has shown promising results as an aphicide . It has been tested against Sitobion miscanthi and Schizaphis graminum , common pests that affect a variety of crops. The inhibition rates were 74.1% and 77.5%, respectively, indicating a strong potential for use in agricultural pest control .
Antifungal Properties
In addition to its aphicidal activity, this molecule has demonstrated antifungal capabilities. It was effective against Pythium aphanidermatum , a pathogen known to cause damping-off disease in seedlings, with a 62.0% inhibition rate. This suggests its utility in protecting crops from fungal pathogens .
Antiviral Potential
While specific data on the antiviral activity of this exact compound is not available, related indole derivatives have been reported to possess antiviral properties. This suggests that with further modification, the compound could potentially be developed into an effective antiviral agent .
Anticancer Activity
Indole derivatives, which share a structural similarity with the compound, have been found to exhibit anticancer activities. This opens up the possibility of the compound being used as a framework for developing new anticancer drugs .
Insecticidal Properties
The compound’s structure is similar to that of other triazine derivatives known for their insecticidal properties. This suggests that it could be explored for use as an insecticide, potentially offering a new tool for pest management .
Herbicidal Use
Given the broad spectrum of bioactivities associated with triazine compounds, there is a possibility that this compound could also be developed for herbicidal applications. This would be particularly useful in agriculture to control unwanted plant growth .
Antimicrobial Effects
The structural features of this compound are indicative of potential antimicrobial effects. While specific studies on this compound are not available, its similarity to other bioactive molecules suggests it could be effective against a range of microbial pathogens .
Role in Agrochemicals
The compound’s bioactivity profile suggests it could be a valuable addition to the range of agrochemicals . Its potential aphicidal, antifungal, and herbicidal activities make it a candidate for integrated pest management strategies in agriculture .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit aphicidal and antifungal activities .
Safety and Hazards
Future Directions
The future directions of research on “N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. This would provide valuable guidelines for the design and synthesis of novel compounds .
properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-11-3-1-2-9(6-11)7-12-8-16-14(19-12)17-13(18)10-4-5-10/h1-3,6,8,10H,4-5,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAXWCIHANVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)
![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)


![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)



